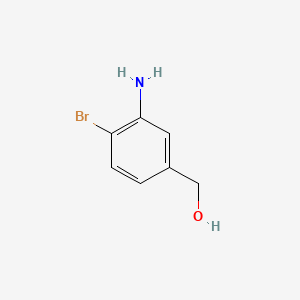

(3-Amino-4-bromophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLXWTVCZAXNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-bromophenyl)methanol is a substituted benzyl alcohol derivative with potential applications as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an aminophenyl group with a bromine substituent, offers multiple reaction sites for the construction of more complex molecules. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route based on analogous reactions, and its potential applications in drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide synthesizes information from available sources to provide a thorough technical resource.

Chemical and Physical Properties

(3-Amino-4-bromophenyl)methanol, also known as 3-Amino-4-bromobenzyl alcohol, is a fine chemical intermediate. The following table summarizes its key physical and chemical properties based on data from chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1261666-42-5 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO | [1][3] |

| Molecular Weight | 202.05 g/mol | [1][3] |

| Appearance | Off-white to light brown solid | [4][5] |

| Purity | ≥95-97% (commercially available) | [2][3] |

| Predicted Boiling Point | 335.8 ± 27.0 °C | [5] |

| Predicted Density | 1.660 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 14.05 ± 0.10 | [5] |

| Storage Conditions | 2-8°C, protect from light | [5] |

| SMILES | NC1=CC(CO)=CC=C1Br | [2] |

| InChI | InChI=1S/C7H8BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 |

Synthesis and Purification

Proposed Experimental Protocol: Reduction of 3-Amino-4-bromobenzoic Acid

This protocol is adapted from standard procedures for the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Figure 1: Proposed synthesis of (3-Amino-4-bromophenyl)methanol.

Materials:

-

3-Amino-4-bromobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-amino-4-bromobenzoic acid (1 equivalent) in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Extraction: Combine the filtrate and the washings, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure (3-Amino-4-bromophenyl)methanol.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the amine protons. The aromatic protons will likely appear as multiplets in the range of δ 6.5-7.5 ppm. The benzylic CH₂ protons would be a singlet around δ 4.5 ppm. The OH and NH₂ protons will be broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield and the carbon attached to the amino group shifted upfield. The benzylic carbon (CH₂OH) would appear around δ 60-65 ppm.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), N-H stretches of the primary amine (two bands, ~3400-3200 cm⁻¹), C-H stretches of the aromatic ring (~3100-3000 cm⁻¹), and C-O stretch of the primary alcohol (~1050 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 201 and an M+2 peak at m/z 203 of nearly equal intensity, which is characteristic of a monobrominated compound.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of (3-Amino-4-bromophenyl)methanol, possessing both a nucleophilic amino group and a primary alcohol, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.

Role as a Synthetic Intermediate

The amino and hydroxyl groups can be selectively protected and reacted to introduce a variety of functional groups. The bromo-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl moieties.

Figure 2: Synthetic utility of (3-Amino-4-bromophenyl)methanol.

Potential in Medicinal Chemistry

Substituted aminobenzyl alcohols are common structural motifs in a variety of biologically active compounds. The presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding and can also be used to modulate the pharmacokinetic properties of a drug candidate. This makes (3-Amino-4-bromophenyl)methanol an attractive starting material for the synthesis of novel therapeutic agents. While no specific drug candidates derived directly from this compound are currently reported, its structural features suggest potential for its use in the development of kinase inhibitors, GPCR ligands, and other targeted therapies.

Safety and Handling

(3-Amino-4-bromophenyl)methanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Amino-4-bromophenyl)methanol is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data in the public domain is currently scarce, its structural features and the reactivity of its functional groups suggest a wide range of possible applications. This technical guide provides a summary of the available information and a proposed synthetic route to aid researchers in utilizing this compound for the development of novel molecules. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.

References

- 1. Lewis acid-mediated modular route to the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and enamine(one)s - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. (3-amino-4-bromophenyl)methanol 95% | CAS: 1261666-42-5 | AChemBlock [achemblock.com]

- 5. (3-aMino-4-broMophenyl)Methanol | 1261666-42-5 [chemicalbook.com]

Introduction: The Strategic Value of a Trifunctional Building Block

An In-Depth Technical Guide to 3-Amino-4-bromobenzyl alcohol: A Trifunctional Scaffold for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often dictated by the strategic utility of key chemical building blocks. 3-Amino-4-bromobenzyl alcohol (CAS No. 1261666-42-5) emerges as a molecule of significant interest for researchers, scientists, and drug development professionals.[1][2] Its structure is deceptively simple, yet it houses a powerful combination of three distinct functional groups on a single phenyl ring: a primary amine, a bromine atom, and a benzylic alcohol. This trifunctional arrangement provides orthogonal chemical handles, enabling a diversity-oriented synthesis approach for creating vast libraries of novel compounds. The strategic placement of the bromo and amino substituents makes it a particularly valuable synthon for probing structure-activity relationships (SAR) in complex biological targets.

This guide provides a senior-level perspective on the core attributes of 3-Amino-4-bromobenzyl alcohol, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application in sophisticated drug design programs.

Part 1: Physicochemical and Structural Analysis

The utility of any chemical scaffold begins with a thorough understanding of its fundamental properties. 3-Amino-4-bromobenzyl alcohol, also known by its synonym (3-Amino-4-bromophenyl)methanol, possesses a unique electronic and steric profile that underpins its reactivity.[1][2]

Core Properties

A summary of the key physicochemical properties for 3-Amino-4-bromobenzyl alcohol is presented below. These values are critical for reaction planning, purification, and formulation development.

| Property | Value | Source |

| CAS Number | 1261666-42-5 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Expected to be a solid (Isomers are solids) | [3] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |

| LogP (Computed) | 1.52 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Predicted Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons on the trisubstituted ring, with splitting patterns dictated by their ortho, meta, and para relationships. A singlet (or a doublet if coupled to the hydroxyl proton) would appear around 4.5-4.7 ppm for the benzylic methylene (-CH₂OH) protons. Broad signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, with chemical shifts that are highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would show seven distinct signals. The signal for the carbon bearing the bromine atom (C-Br) would be shifted upfield relative to the others in the aromatic region. The benzylic carbon (-CH₂OH) would appear around 60-65 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong, broad absorptions in the 3200-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. A C-Br stretching band would be visible in the fingerprint region, typically around 500-600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Part 2: Synthesis Methodology: Accessing the Scaffold

The practical utility of a building block is contingent on its accessibility. The synthesis of 3-Amino-4-bromobenzyl alcohol can be efficiently achieved via the reduction of a corresponding carboxylic acid or aldehyde precursor. The most common and reliable laboratory-scale method involves the reduction of 3-amino-4-bromobenzoic acid.

Workflow: Reduction of 3-Amino-4-bromobenzoic Acid

The choice of reducing agent is critical. While sodium borohydride is a mild reagent suitable for aldehydes and ketones, it is generally ineffective for reducing carboxylic acids.[5] Therefore, a more powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄) , is the reagent of choice for this transformation.[4] The causality is clear: the high polarization of the Al-H bond in LiAlH₄ makes the hydride sufficiently nucleophilic to attack the carboxylate carbon.

Caption: Proposed synthesis workflow for 3-Amino-4-bromobenzyl alcohol.

Experimental Protocol (Self-Validating System)

This protocol is based on established procedures for the LiAlH₄ reduction of aromatic carboxylic acids.[4] Each step includes built-in checks and rationale to ensure safety and success.

-

Inert Atmosphere & Anhydrous Conditions: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-amino-4-bromobenzoic acid (1.0 equiv). Dissolve the acid in anhydrous tetrahydrofuran (THF).

-

Causality: LiAlH₄ reacts violently with water.[4] An inert atmosphere and dry solvent are mandatory to prevent quenching of the reagent and to mitigate fire risk.

-

-

Reagent Addition (Controlled): Cool the solution to 0°C in an ice bath. Slowly add LiAlH₄ (approx. 2.5-3.0 equiv) portion-wise.

-

Causality: The reaction is highly exothermic. Slow, portion-wise addition at low temperature is a critical safety measure to control the reaction rate and prevent a dangerous thermal runaway. An excess of LiAlH₄ is used to ensure complete reduction of both the carboxylic acid and any potential side reactions with the amine proton.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. The reaction progress should be monitored by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting material.

-

Trustworthiness: TLC provides a direct, real-time validation of reaction completion, preventing premature workup and ensuring maximum yield.

-

-

Quenching (Critical Safety Step): Once the reaction is complete, cool the flask again to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Causality: This sequential addition is a standard and safe procedure for decomposing excess LiAlH₄. It results in the formation of granular aluminum salts that are easily filterable, simplifying purification. Rushing this step can cause a violent evolution of hydrogen gas.

-

-

Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Part 3: Chemical Reactivity and Strategic Applications

The synthetic power of 3-Amino-4-bromobenzyl alcohol lies in the differential reactivity of its three functional groups, allowing for selective chemical modifications.

Caption: Reactivity map illustrating the synthetic versatility of the core scaffold.

-

The Amino Group: As a nucleophilic primary amine, this group is readily acylated to form amides, sulfonated to form sulfonamides, or alkylated. It can also be converted into a diazonium salt, which is a gateway to a wide array of transformations (e.g., Sandmeyer reactions).

-

The Benzylic Alcohol: The primary alcohol can be oxidized under mild conditions (e.g., with PCC or Dess-Martin periodinane) to the corresponding 3-amino-4-bromobenzaldehyde, or under stronger conditions to the carboxylic acid. It can also be converted into a better leaving group (e.g., a tosylate or a bromide via the Appel reaction) for subsequent nucleophilic substitution to form ethers or other derivatives.[6]

-

The Bromine Atom: The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, or amino substituents at this position. This is particularly powerful for late-stage functionalization in a drug discovery campaign.

Application in Drug Design: A Scaffold for Kinase and Topoisomerase Inhibitors

The true value of 3-Amino-4-bromobenzyl alcohol is realized when these chemical handles are used to construct molecules targeting disease-relevant proteins. The bromo-amino-phenyl motif is a common feature in many bioactive compounds.

-

Halogen Bonding: The bromine atom is not merely a site for cross-coupling; it can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis basic site (like a carbonyl oxygen or a nitrogen) on a protein target. This interaction can significantly enhance binding affinity and selectivity.[7]

-

Case Study Perspective: Recent research has demonstrated the efficacy of scaffolds containing a 2-(4-bromobenzyl) moiety tethered to a heterocyclic core, such as thienopyrimidines, as potent anticancer agents.[8] These molecules were designed to act as dual inhibitors of Topoisomerase I and II. The 4-bromobenzyl group plays a critical role in occupying a hydrophobic pocket in the enzyme's active site. By analogy, 3-Amino-4-bromobenzyl alcohol provides an ideal starting point to synthesize novel libraries based on this principle. The amino group allows for the attachment of various heterocyclic systems, while the bromine provides the key interaction point, and the benzylic position can be further modified to optimize solubility and pharmacokinetic properties.

Part 4: Safety and Handling

As a substituted benzyl alcohol, 3-Amino-4-bromobenzyl alcohol is expected to have hazards consistent with its class. While a specific SDS is not available, data from close isomers provide a reliable guide for safe handling.[3][9][10]

| Hazard Category | Precautionary Measures and Response | Source (by Analogy) |

| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [3][9][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and face protection. Use a dust mask or respirator in poorly ventilated areas. | [9] |

| Handling | Use only outdoors or in a well-ventilated area (fume hood). Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. | [9][10] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. Ingestion: Call a POISON CENTER or doctor if you feel unwell. | [3][9] |

| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry, cool place. Protect from light. | [1][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [9] |

Conclusion

3-Amino-4-bromobenzyl alcohol is more than just a chemical intermediate; it is a strategically designed scaffold for accelerating drug discovery. Its trifunctional nature provides chemists with a versatile toolkit for synthesizing diverse and complex molecules with high "drug-like" potential. From its accessible synthesis to the orthogonal reactivity of its functional groups, this compound empowers researchers to efficiently explore chemical space and develop potent and selective modulators of biological targets. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. 1261666-42-5 CAS Manufactory [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to (3-Amino-4-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Amino-4-bromophenyl)methanol. It includes a summary of its molecular characteristics and a plausible experimental protocol for its synthesis, based on established chemical methodologies for structurally related compounds.

Molecular and Physical Properties

(3-Amino-4-bromophenyl)methanol, also known as 3-Amino-4-bromobenzyl alcohol, is a substituted aromatic alcohol.[1] Its chemical structure incorporates a benzene ring functionalized with an amino group, a bromine atom, and a hydroxymethyl group. This combination of functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds.

The key quantitative data for (3-Amino-4-bromophenyl)methanol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Alternate Molecular Weight | 202.04852 g/mol | [3] |

| CAS Number | 1261666-42-5 | [1][2][3] |

| Boiling Point (Predicted) | 335.8±27.0 °C | [4] |

| Density (Predicted) | 1.660±0.06 g/cm³ | [4] |

| Appearance | Off-white to light brown solid | [4] |

Proposed Synthesis Protocol

Step 1: Benzylic Bromination of 2-bromo-5-methylaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylaniline in a suitable non-polar solvent such as carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, to the solution.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, (3-amino-4-bromophenyl)methyl bromide, can be purified by column chromatography.

Step 2: Hydrolysis to (3-Amino-4-bromophenyl)methanol

-

Reaction Setup: Dissolve the purified (3-amino-4-bromophenyl)methyl bromide in a suitable solvent system, such as a mixture of acetone and water.

-

Hydrolysis: Add a mild base, such as sodium bicarbonate, to the solution and stir at room temperature. The progress of the hydrolysis can be monitored by TLC.

-

Work-up: Once the reaction is complete, remove the acetone under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude (3-Amino-4-bromophenyl)methanol. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis of (3-Amino-4-bromophenyl)methanol.

Caption: Proposed synthesis of (3-Amino-4-bromophenyl)methanol.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (3-Amino-4-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound (3-Amino-4-bromophenyl)methanol. This document serves as a valuable resource for researchers and professionals in drug development and chemical analysis by offering insights into the structural features of this molecule through theoretical NMR data. The guide includes predicted spectral data, detailed experimental protocols for acquiring such spectra, and visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction to NMR Spectroscopy in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the field of drug development, NMR is indispensable for structural elucidation of novel compounds, confirmation of synthesis products, and studying drug-receptor interactions. The ability to predict NMR spectra is a significant advantage, allowing for the theoretical validation of a proposed structure before synthesis or to aid in the interpretation of complex experimental spectra.

Predicted NMR Spectra for (3-Amino-4-bromophenyl)methanol

The predicted ¹H and ¹³C NMR spectra for (3-Amino-4-bromophenyl)methanol are based on established principles of NMR spectroscopy and the known effects of substituents on the chemical shifts of aromatic compounds. The predictions are presented in the tables below.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (3-Amino-4-bromophenyl)methanol in a standard deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H on C2 | 6.95 | Doublet (d) | ~2.0 | 1H |

| H on C5 | 7.20 | Doublet of Doublets (dd) | ~8.5, 2.0 | 1H |

| H on C6 | 6.70 | Doublet (d) | ~8.5 | 1H |

| -CH₂OH | 4.60 | Singlet (s) | - | 2H |

| -CH₂OH | Variable (broad singlet) | - | - | 1H |

| -NH₂ | Variable (broad singlet) | - | - | 2H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of (3-Amino-4-bromophenyl)methanol, typically acquired with proton decoupling, would show distinct signals for each of the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | 140.5 |

| C2 | 116.0 |

| C3 (-NH₂) | 145.0 |

| C4 (-Br) | 110.0 |

| C5 | 130.0 |

| C6 | 115.5 |

| C H₂OH | 64.0 |

Experimental Protocols

The following sections detail the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like (3-Amino-4-bromophenyl)methanol.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: The compound should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: A suitable deuterated solvent must be chosen to dissolve the sample completely.[1] Common choices for small organic molecules include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

-

NMR Tube: A clean, high-quality 5 mm NMR tube should be used to ensure good magnetic field homogeneity.[3]

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a zero reference point for the chemical shift scale. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[3]

Data Acquisition

The acquisition parameters on the NMR spectrometer need to be carefully set to obtain a good quality spectrum.

-

Spectrometer Frequency: Modern NMR spectrometers operate at various magnetic field strengths, with corresponding proton frequencies ranging from 300 MHz to over 1 GHz. Higher field strengths generally result in better signal dispersion and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Spectral Width (SW): A typical spectral width for ¹H NMR is -2 to 12 ppm, which covers the chemical shift range of most organic compounds.[4]

-

Acquisition Time (AT): This is the time for which the signal is detected, typically 1-5 seconds.[5]

-

Number of Scans (NS): To improve the signal-to-noise ratio, multiple scans are usually acquired and averaged. The signal-to-noise ratio increases with the square root of the number of scans.[5]

-

Pulse Width: The radiofrequency pulse width is calibrated to excite the nuclei optimally (e.g., a 90° pulse).

-

Repetition Time: The time between successive pulse sequences should be long enough to allow for relaxation of the nuclei, which is important for quantitative measurements.[4]

-

-

¹³C NMR Acquisition Parameters:

-

Proton Decoupling: ¹³C NMR spectra are usually acquired with broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]

-

Spectral Width (SW): The chemical shift range for ¹³C is much larger than for ¹H, typically 0 to 220 ppm.[7]

-

Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a much larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[8]

-

Data Processing

The raw NMR data, which is in the time domain (Free Induction Decay or FID), is converted into the frequency domain spectrum through a series of processing steps.[9]

-

Fourier Transformation (FT): The FID is converted into a spectrum of frequency versus intensity using a Fourier transform algorithm.[9]

-

Phasing: The phase of the spectrum is corrected to ensure that all peaks are in the pure absorption mode (positive and symmetrical).[10]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[10]

-

Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0 ppm.[10]

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Visualizations

The following diagrams, created using the DOT language, illustrate the structure of (3-Amino-4-bromophenyl)methanol and a typical workflow for NMR spectral analysis.

Caption: Chemical structure of (3-Amino-4-bromophenyl)methanol.

Caption: Workflow for NMR spectral acquisition and analysis.

References

- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

An In-depth Technical Guide on the Solubility of 3-Amino-4-bromobenzyl Alcohol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-bromobenzyl alcohol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility based on analogous compounds and furnishes detailed experimental protocols for determining its solubility in various common laboratory solvents.

Predicted Solubility Profile

Based on these structural features, a qualitative prediction of solubility in common lab solvents is presented in the table below.

| Solvent Name | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Slightly Soluble | The polar amino and hydroxyl groups can form hydrogen bonds with water, but the bromophenyl ring limits overall solubility. |

| Methanol | Polar Protic | Soluble | The alcohol group of methanol can effectively solvate the polar functional groups of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for compounds with polar functional groups. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The non-polar nature of DCM can solvate the bromophenyl ring, while some interaction with the polar groups is possible. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Offers a balance of polar (ester group) and non-polar (ethyl group) characteristics. |

| Diethyl Ether | Non-polar | Slightly Soluble | The low polarity of diethyl ether makes it a less effective solvent for this polar molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of 3-Amino-4-bromobenzyl alcohol in a given solvent.

Materials and Equipment:

-

3-Amino-4-bromobenzyl alcohol (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram:

Caption: A general experimental workflow for determining the solubility of a compound.

Detailed Methodological Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Amino-4-bromobenzyl alcohol to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a precise aliquot of the clear supernatant using a micropipette.

-

Accurately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Amino-4-bromobenzyl alcohol of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the solubility of a compound is a critical first step. The following diagram illustrates the logical relationship between solubility and subsequent preclinical development stages.

Caption: The pivotal role of solubility assessment in early-stage drug development.

This guide provides a framework for understanding and determining the solubility of 3-Amino-4-bromobenzyl alcohol. Accurate solubility data is fundamental for the successful design of formulations and for obtaining reliable results in biological assays.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Amino-4-bromobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-bromobenzyl alcohol is a substituted aromatic compound with multiple functional groups that dictate its reactivity. Understanding the electrophilic and nucleophilic characteristics of this molecule is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 3-Amino-4-bromobenzyl alcohol, employing theoretical principles such as Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory. Furthermore, this document outlines detailed experimental protocols to probe and utilize the reactivity of these sites in common organic transformations.

Theoretical Prediction of Reactive Sites

The reactivity of a molecule is governed by the distribution of electron density across its structure. Theoretical and computational chemistry methods are invaluable tools for predicting the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the electron density surface.

-

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to attack by electrophiles.

-

Electrophilic Sites: Regions with a positive electrostatic potential (typically colored in shades of blue) are electron-poor and are prone to attack by nucleophiles.

For 3-Amino-4-bromobenzyl alcohol, the MEP would indicate the following:

-

High Electron Density (Nucleophilic): The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group create regions of strong negative potential, making them primary sites for electrophilic attack (e.g., protonation, alkylation). The aromatic ring, activated by the electron-donating amino group, also exhibits significant electron density, particularly at the ortho and para positions relative to the amino group.

-

Low Electron Density (Electrophilic): The hydrogen atom of the hydroxyl group is electron-deficient due to the electronegativity of the oxygen atom, making it a potential electrophilic site. The carbon atom attached to the bromine atom may also exhibit some electrophilic character due to the inductive effect of the halogen.

Predicted reactive sites of 3-Amino-4-bromobenzyl alcohol.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile. A higher HOMO energy indicates a stronger nucleophile. The spatial distribution of the HOMO identifies the most probable sites for electrophilic attack. For 3-Amino-4-bromobenzyl alcohol, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their nucleophilic character.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to act as an electrophile. A lower LUMO energy indicates a stronger electrophile. The spatial distribution of the LUMO points to the most probable sites for nucleophilic attack. In this molecule, the LUMO is likely to have significant contributions from the aromatic ring and the benzylic carbon.

Relationship between Frontier Molecular Orbitals and reactivity.

Analysis of Electrophilic and Nucleophilic Sites

Based on the theoretical principles and the electronic effects of the substituents, the key reactive sites of 3-Amino-4-bromobenzyl alcohol are identified as follows:

-

Nucleophilic Sites:

-

Amino Group (-NH₂): The nitrogen atom possesses a lone pair of electrons, making it a strong nucleophilic and basic center. It can readily react with electrophiles such as protons, alkylating agents, and acylating agents.

-

Hydroxyl Group (-CH₂OH): The oxygen atom of the benzylic alcohol is also nucleophilic due to its lone pairs of electrons. It can participate in reactions like etherification and esterification.

-

Aromatic Ring: The amino group is a strong activating group, increasing the electron density of the benzene ring through resonance. This makes the ring nucleophilic and susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions relative to the amino group (positions 2, 5, and 6). The bromo group is a deactivator but an ortho, para-director. The directing effects of the amino group are dominant.

-

-

Electrophilic Sites:

-

Benzylic Carbon (-CH₂OH): The carbon atom of the hydroxymethyl group is attached to an electronegative oxygen atom, rendering it electron-deficient and a site for nucleophilic attack, particularly if the hydroxyl group is converted into a better leaving group.

-

Aromatic Ring Carbons: While the ring is overall electron-rich, the carbon atoms attached to the electronegative bromine and the hydroxymethyl group can be considered as minor electrophilic sites.

-

Data Presentation

| Property | Aniline | Bromobenzene | Benzyl Alcohol | Predicted Trend for 3-Amino-4-bromobenzyl alcohol |

| HOMO Energy (eV) | -5.12 | -9.05 | -9.25 | The HOMO energy will be relatively high (less negative) due to the strong electron-donating amino group, indicating significant nucleophilicity. |

| LUMO Energy (eV) | 0.43 | -0.13 | 0.19 | The LUMO energy will be influenced by both the bromo and hydroxymethyl groups, making the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | 5.55 | 8.92 | 9.44 | The energy gap is expected to be smaller than that of benzene, suggesting higher reactivity. |

| MEP Minimum (kcal/mol) | -35.3 | -12.1 | -29.8 | A significant negative potential is expected around the amino and hydroxyl groups, confirming their nucleophilic character. |

| MEP Maximum (kcal/mol) | +23.2 | +22.7 | +35.4 | A positive potential is anticipated on the hydrogen of the hydroxyl group, indicating its electrophilic nature. |

Note: The values for aniline, bromobenzene, and benzyl alcohol are representative values from computational chemistry databases and are provided for illustrative purposes.

Experimental Protocols

The following protocols are adapted from established procedures for similar substituted benzyl alcohols and are designed to probe the nucleophilic and electrophilic nature of 3-Amino-4-bromobenzyl alcohol.

Protocol for Nucleophilic Reaction: Etherification of the Hydroxyl Group

This protocol demonstrates the nucleophilic character of the hydroxyl group.

Reaction: 3-Amino-4-bromobenzyl alcohol + Alkyl Halide → 3-Amino-4-bromobenzyl Ether

Materials:

-

3-Amino-4-bromobenzyl alcohol

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-4-bromobenzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Workflow for the etherification of 3-Amino-4-bromobenzyl alcohol.

Protocol for Electrophilic Reaction: N-Acetylation of the Amino Group

This protocol illustrates the nucleophilic nature of the amino group.

Reaction: 3-Amino-4-bromobenzyl alcohol + Acetic Anhydride → 3-(Acetylamino)-4-bromobenzyl alcohol

Materials:

-

3-Amino-4-bromobenzyl alcohol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 3-Amino-4-bromobenzyl alcohol (1.0 eq) in a mixture of dichloromethane and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize or purify the crude product by column chromatography if necessary.

Conclusion

The reactivity of 3-Amino-4-bromobenzyl alcohol is characterized by distinct electrophilic and nucleophilic sites arising from the interplay of its functional groups. The amino and hydroxyl groups, along with the activated aromatic ring, serve as primary nucleophilic centers. Conversely, the benzylic carbon and the hydroxyl proton are the main electrophilic sites. A thorough understanding of these reactive centers, guided by theoretical predictions and confirmed through experimental investigation, is essential for the strategic design of synthetic routes involving this versatile molecule in the fields of medicinal chemistry and materials science.

References

The Strategic Utility of (3-Amino-4-bromophenyl)methanol: A Technical Guide for Advanced Synthesis and Drug Discovery

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group versatility and its potential to serve as a scaffold for generating molecular diversity. (3-Amino-4-bromophenyl)methanol is a prime exemplar of such a molecule. Possessing a unique trifecta of reactive sites—a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling reactions, and a primary alcohol that can be derivatized or oxidized—this compound represents a highly valuable, yet under-explored, building block for the synthesis of complex chemical entities. This technical guide provides an in-depth exploration of the potential research applications of (3-Amino-4-bromophenyl)methanol, offering field-proven insights and detailed methodologies for its synthesis and derivatization for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Characteristics

A foundational understanding of the physicochemical properties of (3-Amino-4-bromophenyl)methanol is essential for its effective application in research. These properties are summarized in the table below.[1][2]

| Property | Value |

| CAS Number | 1261666-42-5 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | (3-Amino-4-bromophenyl)methanol |

| Synonyms | 3-Amino-4-bromobenzyl alcohol |

| Appearance | Off-white to light brown solid |

| SMILES | NC1=CC(CO)=CC=C1Br |

| Boiling Point (Predicted) | 335.8 ± 27.0 °C |

| Density (Predicted) | 1.660 ± 0.06 g/cm³ |

| Storage | 2-8°C, protect from light |

Proposed Synthesis of (3-Amino-4-bromophenyl)methanol

Caption: Proposed synthetic route to (3-Amino-4-bromophenyl)methanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization and Bromination

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-nitro-4-aminobenzoic acid in aqueous hydrobromic acid.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to manage gas evolution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

-

Cool the mixture and collect the precipitated 3-nitro-4-bromobenzoic acid by filtration, wash with cold water, and dry.

Step 2: Reduction to (3-Amino-4-bromophenyl)methanol

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3-nitro-4-bromobenzoic acid in anhydrous THF to the LiAlH₄ suspension. This reaction is highly exothermic and should be performed with caution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting solid and wash thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3-Amino-4-bromophenyl)methanol.

-

Purify the crude product by column chromatography on silica gel.

Core Research Applications: A Trifunctional Synthetic Hub

The true potential of (3-Amino-4-bromophenyl)methanol lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and selective derivatization, making it an ideal starting material for the synthesis of diverse compound libraries.

Caption: Reactivity map of (3-Amino-4-bromophenyl)methanol.

Synthesis of Heterocyclic Scaffolds: The Quinazoline Core

The amino group of (3-Amino-4-bromophenyl)methanol, in conjunction with the adjacent hydroxymethyl group (which can be oxidized to an aldehyde), provides a direct entry into the synthesis of quinazolines, a privileged scaffold in medicinal chemistry. The dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles, often catalyzed by transition metals like manganese, is a powerful and atom-economical method for constructing the quinazoline ring system.[4][5][6][7]

Representative Protocol: Manganese-Catalyzed Quinazoline Synthesis

-

To a dry Schlenk tube under an inert atmosphere, add the manganese pincer complex catalyst (e.g., 5 mol%), (3-Amino-4-bromophenyl)methanol (1.0 mmol, 1.0 equiv.), and the desired nitrile (1.2 mmol, 1.2 equiv.).

-

Add a base (e.g., potassium tert-butoxide, 1.0 mmol, 1.0 equiv.) and an anhydrous solvent (e.g., xylene, 2 mL).

-

Seal the tube and heat the reaction mixture to 130-140°C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-bromo-substituted quinazoline derivative.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Mn-pincer complex | K-OtBu | Xylene | 140 | 24 | 60-85 |

| Co(OAc)₂·4H₂O | K-OtBu | t-AmOH | 95 | 24 | 70-95 |

Yields are representative for related 2-aminobenzyl alcohols and may vary for the specific substrate.[5]

Molecular Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8] This allows for the formation of a C-C bond, enabling the attachment of a wide variety of aryl, heteroaryl, or alkyl groups. This is a cornerstone strategy in modern drug discovery for exploring the structure-activity relationship (SAR) of a lead compound. The unprotected amino group is often tolerated in these reactions, making the process highly efficient.[4][9]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

-

In a reaction vial, combine (3-Amino-4-bromophenyl)methanol (1.0 mmol, 1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).

-

Seal the vial and heat the reaction mixture to 80-110°C for 4-16 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Palladium Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 70-95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 |

Yields are representative for bromoaniline derivatives and may vary.[8][10]

Advanced Heterocycle Construction: The Pictet-Spengler Reaction

The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in intramolecular cyclization reactions. A powerful example is the Pictet-Spengler reaction, which is used to construct tetrahydroisoquinoline and related heterocyclic systems.[11][12] While a classic Pictet-Spengler reaction involves a β-arylethylamine, variations using aminobenzyl alcohols have been developed. This opens up avenues for the synthesis of complex, polycyclic scaffolds.[13][14]

Application in Drug Discovery: A Case Study in Kinase Inhibitor Design

The structural features of (3-Amino-4-bromophenyl)methanol make it an excellent starting point for the synthesis of kinase inhibitors, a major class of modern therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site, and substituted aromatic groups that occupy adjacent hydrophobic pockets.

As a hypothetical example, (3-Amino-4-bromophenyl)methanol could be used to synthesize a library of compounds targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a key regulator of angiogenesis.[15][16][17]

Caption: Simplified VEGFR signaling pathway and the point of intervention for a hypothetical inhibitor.

A synthetic strategy could involve first constructing a quinazoline core using the amino and hydroxymethyl functionalities, followed by a Suzuki-Miyaura cross-coupling reaction at the bromo position to introduce a solubilizing group or a moiety that targets a specific sub-pocket of the kinase.

Conclusion and Future Directions

(3-Amino-4-bromophenyl)methanol is a molecule of significant synthetic potential. Its trifunctional nature allows for a range of chemical transformations, making it an ideal scaffold for the generation of diverse and complex molecular architectures. The applications highlighted in this guide, from the construction of medicinally relevant heterocyles to the fine-tuning of molecular properties through cross-coupling reactions, underscore its value in both academic and industrial research. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like (3-Amino-4-bromophenyl)methanol will be paramount to driving innovation.

References

- 1. (3-amino-4-bromophenyl)methanol 95% | CAS: 1261666-42-5 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. List of VEGF/VEGFR inhibitors - Drugs.com [drugs.com]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. name-reaction.com [name-reaction.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. altmeyers.org [altmeyers.org]

- 17. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

The Synthesis of (3-Amino-4-bromophenyl)methanol: A Technical Guide

An In-depth Examination of the Synthetic Pathways to a Key Pharmaceutical Intermediate

Abstract

(3-Amino-4-bromophenyl)methanol is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring an amino, a bromo, and a hydroxymethyl group on a benzene ring, makes it a versatile intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the synthetic strategies for (3-Amino-4-bromophenyl)methanol, detailing the historical context and presenting detailed experimental protocols for its preparation. The synthesis primarily involves a multi-step process commencing from commercially available precursors, which includes nitration, bromination, reduction, and functional group transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical resource for the laboratory-scale synthesis of this important compound.

Introduction

Synthetic Pathways

The synthesis of (3-Amino-4-bromophenyl)methanol can be approached through several convergent pathways. The most common strategy involves the preparation of a suitably substituted benzoic acid or its ester, followed by reduction to the corresponding benzyl alcohol.

Pathway A: Reduction of 3-Amino-4-bromobenzoic Acid

This pathway commences with the synthesis of 3-amino-4-bromobenzoic acid, which is then reduced to the target alcohol.

dot

Caption: Synthetic pathway via reduction of 3-Amino-4-bromobenzoic acid.

Pathway B: Reduction of Methyl 3-Amino-4-bromobenzoate

An alternative approach involves the esterification of 3-amino-4-bromobenzoic acid prior to reduction. This can sometimes offer advantages in terms of solubility and reactivity.

dot

Caption: Synthetic pathway via reduction of the methyl ester.

Experimental Protocols

The following protocols are detailed representations of the key synthetic steps.

Synthesis of 3-Amino-4-bromobenzoic Acid

This procedure outlines the reduction of 4-bromo-3-nitrobenzoic acid to 3-amino-4-bromobenzoic acid.

dot

Caption: Workflow for the synthesis of 3-Amino-4-bromobenzoic acid.

Methodology:

-

To a stirred solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).

-

Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 eq) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and allow to cool to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-amino-4-bromobenzoic acid.

Synthesis of Methyl 3-Amino-4-bromobenzoate

This protocol describes the esterification of 3-amino-4-bromobenzoic acid.

Methodology:

-

Suspend 3-amino-4-bromobenzoic acid (1.0 eq) in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-4-bromobenzoate.

Synthesis of (3-Amino-4-bromophenyl)methanol

This final step details the reduction of the carboxylic acid or ester to the benzyl alcohol. The following protocol is based on the reduction of the ester.

Methodology:

-

To a stirred solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-amino-4-bromobenzoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the mixture through a pad of celite and wash the solid with THF or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (3-Amino-4-bromophenyl)methanol.

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 3-Amino-4-bromobenzoic acid | 4-Bromo-3-nitrobenzoic acid | Fe, HCl | Ethanol/Water | 85-95 | 226-230 |

| Methyl 3-amino-4-bromobenzoate | 3-Amino-4-bromobenzoic acid | SOCl₂, Methanol | Methanol | 90-98 | 105-109 |

| (3-Amino-4-bromophenyl)methanol | Methyl 3-amino-4-bromobenzoate | LiAlH₄ | THF | 70-85 | Not reported |

Note: Yields and melting points are approximate and can vary based on reaction scale and purity of reagents.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

-

Thionyl chloride (SOCl₂) is a corrosive and toxic liquid. It reacts with water to produce toxic gases (HCl and SO₂). It should be handled in a fume hood with appropriate PPE.

-

Concentrated hydrochloric acid (HCl) is a corrosive acid. Handle with care and appropriate PPE.

-

Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

This technical guide provides a detailed overview of the synthesis of (3-Amino-4-bromophenyl)methanol. The described pathways, starting from readily available precursors, offer reliable and scalable methods for the preparation of this important pharmaceutical intermediate. The provided experimental protocols and data serve as a valuable resource for chemists in the field of drug discovery and development, facilitating the synthesis of novel therapeutic agents. Careful adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of these syntheses.

Stability and Degradation Profile of (3-Amino-4-bromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation profile of (3-Amino-4-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific molecule, this document synthesizes information from analogous compounds, including aminobenzyl alcohols and brominated aromatic compounds, to predict its stability characteristics and degradation pathways. The experimental protocols described are based on established principles of forced degradation studies as outlined in pharmaceutical guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of (3-Amino-4-bromophenyl)methanol is presented in Table 1. Understanding these properties is crucial for designing appropriate stability studies and analytical methods.

Table 1: Physicochemical Properties of (3-Amino-4-bromophenyl)methanol

| Property | Value | Reference |

| CAS Number | 1261666-42-5 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Likely a solid | Inferred |

| Storage | 4°C, protect from light | [1] |

Predicted Stability and Degradation Profile

Based on the chemical structure, (3-Amino-4-bromophenyl)methanol is susceptible to degradation through several pathways, including oxidation, photolysis, and potentially hydrolysis under extreme conditions. The presence of an amino group and a benzylic alcohol functional group suggests a propensity for oxidative degradation, while the carbon-bromine bond on the aromatic ring indicates a potential for photolytic cleavage.

Table 2: Predicted Degradation Profile of (3-Amino-4-bromophenyl)methanol

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable under mild acidic conditions. | Potential for degradation under strong acidic conditions, though specific products are not readily predictable without experimental data. |

| Alkaline Hydrolysis | Likely stable under mild alkaline conditions. | Potential for degradation under strong alkaline conditions. |

| Oxidation (e.g., H₂O₂) | Susceptible to oxidation. | 3-Amino-4-bromobenzaldehyde, 3-Amino-4-bromobenzoic acid, and further oxidative degradation products. |

| Photolysis (UV/Vis) | Susceptible to degradation. | Dehalogenated products (e.g., 3-Amino-benzyl alcohol), and products of photo-oxidation. |

| Thermal (Dry Heat) | Likely stable at ambient temperatures. | Potential for decomposition at elevated temperatures, possibly leading to polymerization or fragmentation. |

Potential Degradation Pathways

The anticipated degradation pathways for (3-Amino-4-bromophenyl)methanol are primarily driven by the reactivity of the aminobenzyl alcohol moiety and the carbon-bromine bond.

Oxidative Degradation

The benzylic alcohol is a primary site for oxidation, which can proceed in a stepwise manner to first form the corresponding aldehyde, (3-Amino-4-bromobenzaldehyde), and subsequently the carboxylic acid, (3-Amino-4-bromobenzoic acid). The amino group may also be susceptible to oxidation, potentially leading to colored degradation products.

Caption: Predicted oxidative degradation pathway of (3-Amino-4-bromophenyl)methanol.

Photodegradation

Exposure to light, particularly UV radiation, can induce the cleavage of the carbon-bromine bond, a known degradation pathway for brominated aromatic compounds. This would lead to the formation of a radical intermediate, which could then abstract a hydrogen atom to form 3-aminobenzyl alcohol or undergo other reactions.

Caption: Predicted photodegradation pathway involving C-Br bond cleavage.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation profile of (3-Amino-4-bromophenyl)methanol, a series of forced degradation studies should be conducted. The following are detailed methodologies for these key experiments.

General Experimental Workflow

A general workflow for conducting forced degradation studies is outlined below. This involves subjecting the compound to various stress conditions, followed by analysis to identify and quantify any degradation products.

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

-

Objective: To assess the stability of the compound in the presence of acid and base.

-

Protocol:

-

Prepare solutions of (3-Amino-4-bromophenyl)methanol (e.g., 1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline).

-

Maintain the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with mobile phase.

-

Analyze the samples by a suitable stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of (3-Amino-4-bromophenyl)methanol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.

-

At various time points, withdraw aliquots and analyze by HPLC.

-

Photolytic Degradation

-

Objective: To determine the photostability of the compound.

-

Protocol:

-

Expose a solution of (3-Amino-4-bromophenyl)methanol (e.g., 1 mg/mL) and the solid compound to a light source providing both UV and visible light (e.g., Xenon lamp).

-

The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples at appropriate time intervals by HPLC.

-

Thermal Degradation

-

Objective: To assess the stability of the compound at elevated temperatures.

-

Protocol:

-

Place the solid (3-Amino-4-bromophenyl)methanol in a controlled temperature chamber (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

For solution stability, prepare a solution of the compound and store it at an elevated temperature (e.g., 60°C).

-

Development of a Stability-Indicating Analytical Method

A crucial aspect of studying the stability of any compound is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products, process impurities, and other related substances.

Key considerations for method development include:

-

Column Chemistry: A C18 or other suitable reversed-phase column is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve all peaks.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for quantification of the parent drug and its degradants.

-